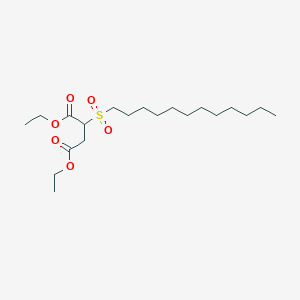
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a trifluoromethyl group and a piperazine moiety into the quinoline structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached to the quinoline core through nucleophilic substitution reactions, often using piperazine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of quinoline derivatives often involves scalable and efficient synthetic routes. Microwave-assisted synthesis and solvent-free conditions are commonly employed to enhance reaction efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, trifluoromethyl iodide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Alkylated quinoline derivatives
科学研究应用
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various receptors and enzymes, modulating their activity . The compound’s quinoline core can inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites .
相似化合物的比较
Similar Compounds
Fluoroquinolones: These compounds also contain a quinoline core with a fluorine atom, and they are widely used as antibacterial agents.
Piperazine-Quinolines: Compounds with a piperazine moiety attached to the quinoline core, similar to the compound .
Uniqueness
Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is unique due to the presence of both a trifluoromethyl group and a piperazine moiety. This combination enhances its pharmacological properties, making it a valuable compound for drug development .
属性
CAS 编号 |
57962-00-2 |
|---|---|
分子式 |
C22H22F3N3 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H22F3N3/c23-22(24,25)18-5-3-6-20(16-18)28-14-12-27(13-15-28)11-10-19-9-8-17-4-1-2-7-21(17)26-19/h1-9,16H,10-15H2 |
InChI 键 |
MSCLXDKCXGEGRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)



![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)



![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)

